1,2-Distearoyl-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

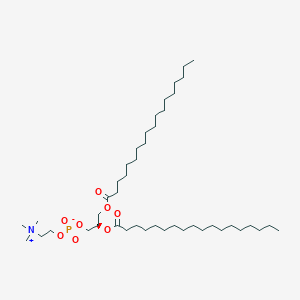

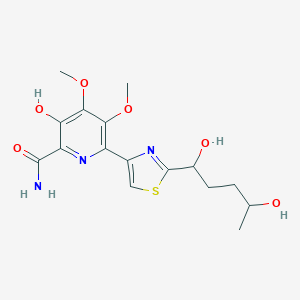

Distearoylphosphatidylcholine, également connue sous le nom de 1,2-distearoyl-sn-glycéro-3-phosphocholine, est un type de phosphatidylcholine, qui est une classe de phospholipides. Les phospholipides sont des composants essentiels des membranes cellulaires, fournissant une intégrité structurelle et jouant un rôle dans la signalisation cellulaire. La distearoylphosphatidylcholine se caractérise par la présence de deux chaînes d'acide stéarique attachées à un squelette de glycérol, avec un groupe de tête de phosphocholine. Ce composé se trouve naturellement dans les membranes cellulaires et est également utilisé dans diverses applications pharmaceutiques et biotechnologiques .

Applications De Recherche Scientifique

Distearoylphosphatidylcholine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the behavior of phospholipids in membranes and their interactions with other molecules.

Biology: Essential for studying cell membrane dynamics, lipid-protein interactions, and membrane-associated processes.

Medicine: Utilized in the formulation of liposomes for drug delivery, particularly in mRNA vaccines such as those developed for COVID-19 by Moderna and Pfizer-BioNTech

Mécanisme D'action

Distearoylphosphatidylcholine exerts its effects primarily through its role as a structural component of cell membranes. It contributes to membrane fluidity, stability, and permeability. In drug delivery systems, distearoylphosphatidylcholine enhances the encapsulation efficiency and stability of liposomes, facilitating the effective delivery of therapeutic agents to target cells. The molecular targets and pathways involved include interactions with membrane proteins, lipid rafts, and signaling pathways associated with membrane dynamics .

Orientations Futures

Analyse Biochimique

Biochemical Properties

1,2-Distearoyl-sn-glycero-3-phosphocholine is involved in several biochemical reactions, primarily related to its role in forming lipid bilayers. It interacts with various enzymes, proteins, and other biomolecules. For instance, DSPC is known to interact with cholesterol and other phospholipids to form stable liposomes. These interactions are crucial for maintaining the structural integrity and functionality of cell membranes. Additionally, DSPC can interact with proteins such as amantadine, influencing membrane structure and function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, DSPC is used in lipid nanoparticles to deliver mRNA into cells, where it facilitates the translation of mRNA into proteins. This process is essential for the development of mRNA vaccines, where DSPC helps protect the mRNA and ensures its efficient delivery into target cells .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form lipid bilayers and liposomes. DSPC interacts with other lipids and proteins to create stable structures that can encapsulate and deliver therapeutic agents. At the molecular level, DSPC binds to cholesterol and other phospholipids, forming a hydrophobic core that protects the encapsulated molecules. This interaction is crucial for the stability and functionality of lipid nanoparticles used in drug delivery systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. DSPC is known for its stability, but it can degrade under certain conditions. Studies have shown that DSPC maintains its structural integrity for extended periods when stored at appropriate temperatures. Long-term exposure to high temperatures or oxidative conditions can lead to degradation, affecting its functionality in lipid nanoparticles and other applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, DSPC is generally well-tolerated and does not cause significant adverse effects. At high doses, DSPC can induce toxic effects, including inflammation and tissue damage. These threshold effects are crucial for determining the safe and effective dosage of DSPC in drug delivery systems and other biomedical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as phospholipases, which hydrolyze phospholipids into fatty acids and other metabolites. DSPC also affects metabolic flux and metabolite levels, influencing cellular energy production and lipid homeostasis. These interactions are essential for maintaining cellular function and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. DSPC can be incorporated into lipid bilayers and liposomes, facilitating its distribution to specific cellular compartments. This localization is crucial for its role in drug delivery systems, where DSPC ensures the targeted delivery of therapeutic agents to specific tissues and cells .

Subcellular Localization

This compound is primarily localized in the lipid bilayers of cell membranes and liposomes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, DSPC can be targeted to the endoplasmic reticulum or Golgi apparatus, where it plays a role in lipid synthesis and transport. These localization patterns are essential for the proper functioning of DSPC in various cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La distearoylphosphatidylcholine peut être synthétisée par estérification du glycérol avec l'acide stéarique, suivie de la fixation du groupe phosphocholine. La réaction implique généralement l'utilisation de catalyseurs et de conditions de réaction spécifiques pour garantir un rendement élevé et une pureté élevée. Une méthode courante consiste à utiliser la phospholipase D pour catalyser la transphosphatidylation de la phosphatidylcholine avec l'acide stéarique .

Méthodes de production industrielle

Dans les milieux industriels, la distearoylphosphatidylcholine est souvent produite par hydrogénation des phosphatidylcholines de soja, ce qui donne un mélange contenant un pourcentage élevé de distearoylphosphatidylcholine. Cette méthode est rentable et évolutive, ce qui la rend adaptée à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

La distearoylphosphatidylcholine subit diverses réactions chimiques, notamment :

Oxydation : Les chaînes d'acide stéarique peuvent subir une oxydation, conduisant à la formation d'hydroperoxydes et d'autres produits de dégradation oxydative.

Hydrolyse : Les liaisons esters de la distearoylphosphatidylcholine peuvent être hydrolysées par les phospholipases, ce qui entraîne la libération d'acide stéarique et de glycérophosphocholine.

Substitution : Le groupe de tête de phosphocholine peut être substitué par d'autres groupes fonctionnels par modification chimique.

Réactifs et conditions courants

Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou l'oxygène moléculaire peuvent être utilisés dans des conditions contrôlées pour induire l'oxydation.

Hydrolyse : Les phospholipases, telles que la phospholipase A2, sont couramment utilisées pour catalyser l'hydrolyse de la distearoylphosphatidylcholine.

Substitution : Des réactifs chimiques tels que la phospholipase D peuvent être utilisés pour faciliter la substitution du groupe de tête de phosphocholine.

Principaux produits formés

Oxydation : Hydroperoxydes, aldéhydes et cétones.

Hydrolyse : Acide stéarique et glycérophosphocholine.

Substitution : Phospholipides modifiés avec des groupes de tête différents.

Applications de recherche scientifique

La distearoylphosphatidylcholine a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des phospholipides dans les membranes et leurs interactions avec d'autres molécules.

Biologie : Essentiel pour l'étude de la dynamique des membranes cellulaires, des interactions lipides-protéines et des processus associés aux membranes.

Médecine : Utilisé dans la formulation de liposomes pour l'administration de médicaments, en particulier dans les vaccins à ARNm tels que ceux développés pour COVID-19 par Moderna et Pfizer-BioNTech

Mécanisme d'action

La distearoylphosphatidylcholine exerce ses effets principalement par son rôle de composant structurel des membranes cellulaires. Elle contribue à la fluidité, à la stabilité et à la perméabilité des membranes. Dans les systèmes d'administration de médicaments, la distearoylphosphatidylcholine améliore l'efficacité d'encapsulation et la stabilité des liposomes, facilitant la livraison efficace des agents thérapeutiques aux cellules cibles. Les cibles moléculaires et les voies impliquées comprennent les interactions avec les protéines membranaires, les radeaux lipidiques et les voies de signalisation associées à la dynamique des membranes .

Comparaison Avec Des Composés Similaires

Composés similaires

Dipalmitoylphosphatidylcholine (DPPC) : Une autre phosphatidylcholine avec deux chaînes d'acide palmitique.

Dioléoylphosphatidylcholine (DOPC) : Contient deux chaînes d'acide oléique.

Dimyristoylphosphatidylcholine (DMPC) : Composé de deux chaînes d'acide myristique.

Unicité

La distearoylphosphatidylcholine est unique en raison de sa température de fusion élevée et de sa stabilité, ce qui la rend particulièrement adaptée aux applications nécessitant des structures lipidiques robustes et stables. Comparée à la dipalmitoylphosphatidylcholine, la distearoylphosphatidylcholine a des chaînes d'acides gras plus longues, ce qui entraîne un comportement de phase et des propriétés membranaires différents. Cela la rend avantageuse pour des applications spécifiques dans l'administration de médicaments et les études membranaires .

Propriétés

IUPAC Name |

[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJAVPSFFCBXDT-HUESYALOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H88NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231218 | |

| Record name | 1,2-Distearoyl-sn-3-phosphacholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

816-94-4 | |

| Record name | 1,2-Distearoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=816-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Distearoyl-sn-3-phosphacholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DSPC | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Distearoyl-sn-3-phosphacholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/043IPI2M0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B53500.png)

![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)